1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene
Overview
Description
“1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene” is a chemical compound with the molecular formula C7H3BrF3NO3 . It is used in various chemical reactions due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of “1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene” consists of a benzene ring substituted with bromo, difluoromethoxy, fluoro, and nitro groups .Chemical Reactions Analysis
While specific chemical reactions involving “1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene” are not detailed in the available resources, similar compounds are known to undergo various reactions. For instance, 1-bromo-4-nitrobenzene undergoes palladium-catalyzed Stille cross-coupling reaction .Physical And Chemical Properties Analysis
“1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene” is a highly reactive compound with several unique physical and chemical properties. It is a potent electron-withdrawing group that can be used for nucleophilic aromatic substitution reactions. The compound is an oil at room temperature .Safety and Hazards
properties
IUPAC Name |
1-bromo-5-(difluoromethoxy)-4-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-6(15-7(10)11)4(9)2-5(3)12(13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYKUAVNGOZKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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